Doxantrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

多索特唑是一种化学化合物,以其作为肥大细胞稳定剂的作用而闻名。它已被研究用于治疗哮喘和胃肠动力障碍等疾病。 该化合物以其抑制肥大细胞释放介质的能力而著称,肥大细胞参与过敏反应和其他免疫反应 .

准备方法

多索特唑的合成涉及多个步骤,包括其核心结构的形成以及随后的官能化。一种常见的合成路线包括在特定条件下使噻吨酮与四唑反应生成多索特唑。 工业生产方法可能涉及优化反应条件以最大化产量和纯度,例如控制温度、压力以及使用催化剂 .

化学反应分析

科学研究应用

Clinical Applications

-

Asthma Management

- Doxantrazole has shown promise in managing asthma by reducing allergen-induced airway hyperreactivity. A study demonstrated that oral administration of this compound significantly inhibited asthma symptoms triggered by allergen inhalation . The compound was effective in decreasing the release of inflammatory mediators and improving overall lung function.

-

Cold Urticaria Treatment

- In patients with cold urticaria, this compound was effective in suppressing histamine release induced by cold exposure. A double-blind study involving patients with cold urticaria revealed that treatment with this compound led to significant reductions in cold-induced whealing and histamine release . This suggests its utility in managing symptoms associated with this condition.

- Intestinal Ischemia

Comparative Efficacy

A comparative analysis of this compound with other mast cell stabilizers, such as sodium cromoglycate, reveals that this compound exhibits superior potency in inhibiting ROS production and enhancing cell survival rates during oxidative stress conditions. For instance, this compound demonstrated a 75% reduction in lucigenin-dependent chemiluminescence at lower concentrations compared to sodium cromoglycate .

| Compound | Concentration | LDCL Reduction (%) | Cell Survival Increase (%) |

|---|---|---|---|

| This compound | 0.1-1 mM | 30-80 | Up to 65 |

| Sodium Cromoglycate | 3.3-10 mM | Up to 55 | Not specified |

Case Studies

- Asthma Patient Trials

- Cold Urticaria Case Reports

作用机制

多索特唑通过稳定肥大细胞发挥作用,从而阻止组胺和其他炎症物质等介质的释放。这种作用是通过抑制钙离子流入肥大细胞来实现的,钙离子流入是脱颗粒过程所必需的。 该化合物与肥大细胞活化和介质释放中涉及的特定分子靶标和途径相互作用 .

相似化合物的比较

多索特唑与其他肥大细胞稳定剂(如色甘酸钠和酮替芬)相似。它在结缔组织和粘膜肥大细胞上具有双重作用,这使得它在两种类型的肥大细胞都参与的某些情况下特别有效。类似的化合物包括:

色甘酸钠: 主要稳定结缔组织肥大细胞。

酮替芬: 除了肥大细胞稳定作用外,还有抗组胺作用。

奈多克罗米尔: 另一种具有不同作用机制的肥大细胞稳定剂

生物活性

Doxantrazole is a mast cell stabilizer primarily used in the treatment of allergic conditions. Its biological activity has been studied extensively, particularly concerning its effects on reactive oxygen species (ROS) production, histamine release, and overall immunological responses. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its effects by stabilizing mast cells, which are crucial in mediating allergic responses. It inhibits the release of inflammatory mediators such as histamine and reduces the generation of ROS, which are implicated in various pathophysiological processes, including asthma and other allergic conditions.

Inhibition of Reactive Oxygen Species (ROS)

A significant study investigated the effects of this compound on ROS production in guinea-pig alveolar macrophages. The study found that this compound reduced lucigenin-dependent chemiluminescence (LDCL), a measure of ROS production, by 30-80% depending on the concentration used (0.1-1 mM). Notably, this compound was shown to be approximately 10 times more potent than sodium cromoglycate (SCG) in inhibiting LDCL induced by phorbol myristate acetate (PMA) and zymosan .

| Concentration (mM) | LDCL Reduction (%) |

|---|---|

| 0.1 | 30 |

| 0.5 | 50 |

| 1.0 | 80 |

This data suggests that this compound not only inhibits ROS production but may also enhance cell survival under oxidative stress conditions.

Histamine Release

This compound has been shown to influence histamine release from mast cells. In controlled experiments, it was observed that this compound did not significantly affect histamine release induced by dextran or polylysine, indicating a selective action on certain pathways involved in mast cell activation . The following table summarizes the impact of this compound on histamine release:

| Releaser | Histamine Release without this compound (%) | Histamine Release with this compound (%) |

|---|---|---|

| Dextran | 32.9 | 3.1 |

| Polylysine (+Ca) | 48.7 | 49.5 |

| Polylysine (-Ca) | 60.5 | 25.7 |

Case Studies and Clinical Implications

Case Study: Allergic Asthma Management

In a clinical context, this compound's ability to stabilize mast cells and inhibit ROS production may provide therapeutic benefits for patients with allergic asthma. A study involving murine models demonstrated that treatment with this compound reduced the severity of allergic responses and improved lung function metrics compared to untreated controls .

The implications for clinical practice suggest that this compound could be an effective adjunct therapy for managing asthma exacerbations triggered by allergens.

常见问题

Basic Research Questions

Q. How is the bioavailability of doxantrazole assessed in preclinical and clinical studies?

Bioavailability is evaluated using pharmacokinetic studies, such as simulated absorption models and crossover trials in human subjects. For example, Jones and Bye (1979) correlated human bioavailability with simulated absorption data for different this compound formulations, employing plasma concentration-time curves and urinary excretion analyses . Methodologically, these studies require controlled dosing, repeated blood sampling, and statistical validation of absorption variability.

Q. What in vitro models are used to validate this compound’s anti-allergic activity?

Early studies used passively sensitized human lung tissue to test this compound’s inhibition of histamine release during antigen challenge. This involves exposing tissue samples to allergens and measuring mediator release via fluorometric or chromatographic techniques . Such models prioritize reproducibility but may lack physiological complexity compared to in vivo systems.

Q. What are the primary pharmacokinetic parameters of this compound, and how do they inform dosing regimens?

Key parameters include elimination half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC). Kristoffersson et al. (1983) demonstrated that crystalline form affects dissolution rates, which directly impacts bioavailability . Researchers must account for polymorphic variations during formulation development.

Advanced Research Questions

Q. How do contradictions arise between in vitro efficacy and clinical outcomes for this compound?

Despite promising in vitro anti-allergic activity (e.g., inhibition of bronchoconstriction in animal models), clinical trials in asthmatic patients showed inconsistent results. A 14-patient crossover trial found no significant improvement in FEV1 or nocturnal asthma scores compared to cromoglycate or placebo . Methodological factors, such as patient heterogeneity (e.g., baseline FEV1 variability) and suboptimal dosing, may explain discrepancies. Researchers should design trials with stratified randomization and biomarker-driven inclusion criteria.

Q. What experimental designs are optimal for resolving conflicting data on this compound’s mechanism of action?

this compound’s role as an oxygen radical scavenger complicates mechanistic studies. Sadeghi-Hashjin and Nijkamp (1997) used chemiluminescence assays to quantify superoxide anion (O2<sup>−</sup>) scavenging in immune cells . Advanced approaches include:

- Comparative assays : Contrasting this compound with known scavengers (e.g., cromoglycate).

- Gene knockout models : Testing efficacy in mice lacking NADPH oxidase to isolate radical-dependent pathways.

- Dose-response profiling : Identifying threshold concentrations for radical scavenging vs. mast cell stabilization.

Q. How can researchers address the lack of long-term efficacy data for this compound in chronic asthma management?

Existing trials focus on acute challenges (e.g., antigen provocation), but chronic use data are sparse. A longitudinal study design could include:

- Primary endpoints : Asthma exacerbation rates, steroid use reduction.

- Secondary endpoints : Biomarkers like eosinophil cationic protein (ECP) in sputum.

- Blinding protocols : Double-dummy techniques to compare this compound with active controls (e.g., cromoglycate) .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing contradictory clinical trial data?

- Interaction analysis : Test for treatment-time effects (e.g., nocturnal symptom variability) .

- Bayesian hierarchical models : Account for small sample sizes and heterogeneous responses.

- Sensitivity analysis : Exclude outliers (e.g., patients with >10% FEV1 improvement post-salbutamol) to assess robustness .

Q. How should researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound?

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate dissolution data (e.g., polymorph-dependent solubility ) with tissue distribution profiles.

- Microfluidic systems : Mimic bronchial airflow and immune cell interactions to bridge lab-to-human gaps.

Q. Research Gaps and Future Directions

- Mechanistic clarity : Resolve whether anti-asthmatic effects are mediated via radical scavenging or mast cell stabilization .

- Population-specific efficacy : Explore genetic polymorphisms (e.g., CYP450 enzymes) affecting drug metabolism .

- Combination therapies : Test synergies with β-agonists or corticosteroids in animal models.

属性

CAS 编号 |

51762-95-9 |

|---|---|

分子式 |

C14H8N4O3S |

分子量 |

312.31 g/mol |

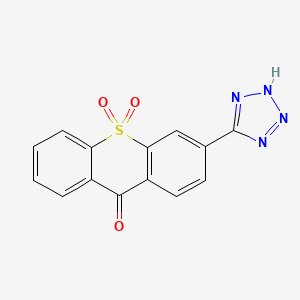

IUPAC 名称 |

10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one |

InChI |

InChI=1S/C14H8N4O3S/c19-13-9-3-1-2-4-11(9)22(20,21)12-7-8(5-6-10(12)13)14-15-17-18-16-14/h1-7H,(H,15,16,17,18) |

InChI 键 |

VIDCTSLIEZMQRF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4 |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4 |

Key on ui other cas no. |

51762-95-9 |

Pictograms |

Irritant |

同义词 |

3-(5-tetrazolyl)thioxanthone-10,10-dioxide BW 59C doxantrazole |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。